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Compound of Interest |

Compound Name: 3-Chloropropy! benzoate
CAS No.: 942-95-0
Cat. No.: B1585431
- 7

Executive Summary

This technical guide provides a definitive spectral profile for 3-Chloropropyl Benzoate (CAS
942-95-0), a critical intermediate in the synthesis of pharmaceutical agents such as piperocaine
and various local anesthetics. Unlike generic spectral databases, this document synthesizes
experimental data with mechanistic interpretation, offering researchers a self-validating
framework for compound verification.

The guide covers Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It emphasizes the causality
between molecular structure and spectral signals, ensuring that the user can distinguish the
target compound from common synthetic impurities like benzoic acid or 3-chloropropanol.

Chemical Identity & Synthetic Pathway[1][2][3]

Before analyzing spectra, it is vital to understand the structural origin of the molecule. 3-
Chloropropyl benzoate is an ester formed by the nucleophilic attack of 3-chloropropanol on a
benzoyl electrophile.
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Property Data
IUPAC Name 3-Chloropropyl benzoate
CAS Number 942-95-0
Molecular Formula
Molecular Weight 198.65 g/mol
Ph-CO-O-CH
-CH
Structure
-CH
-Cl

Synthesis & Workup Protocol

The spectral purity of this compound is often compromised by residual starting materials. The

following workflow outlines the standard synthesis via benzoyl chloride, highlighting where

impurities originate.

Reagents:
Benzoyl Chloride + 3-Chloropropanol

Reaction:
Et3N/DCM, 0°C to RT
(Nucleophilic Acyl Substitution)

Quench:
Dilute HCI Wash
[GENES €]

Workup:
NaHCO3 Wash
(Removes Benzoic Acid)

Purification:
Drying (MgSO4) & Conc.

Target:
3-Chloropropyl Benzoate

Click to download full resolution via product page

Figure 1: Synthetic workflow for 3-chloropropyl benzoate.[1][2][3][4] Note that failure at the

NaHCO

wash stage leads to benzoic acid contamination, detectable in

H NMR at >10 ppm.

Nuclear Magnetic Resonance (NMR)[5][6][7]1[8][9]

[10][11]
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NMR analysis provides the most definitive structural confirmation. The molecule contains two
distinct domains: the aromatic benzoate ring and the aliphatic chloropropyl chain.

H NMR Spectroscopy (400 MHz, CDCI )

The aliphatic chain exhibits a classic

(or more accurately

) spin system, resulting in a triplet-quintet-triplet pattern.
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Self-Validating Protocol:

e Check 1: The integration ratio between the aromatic region (5H) and the aliphatic region (6H)
must be exactly 5:6.

e Check 2: If the quintet at 2.22 ppm appears as a broad multiplet, check for water
contamination or poor shimming.

e Check 3: Atriplet at

3.75 ppm (instead of 3.65) suggests unreacted 3-chloropropanol.

C NMR Spectroscopy (100 MHz, CDCI )

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (

Assignment Note
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Infrared Spectroscopy (IR)[6][9][12]

IR is primarily used here for functional group validation and ensuring the absence of -OH
starting material.
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Wavenumber (cm
Vibration Mode Intensity Interpretation

)

Primary Diagnostic.
Ester carbonyl. If

1720 - 1730 C=0 Stretch Strong broadened or shifted
to 1690, suspect

benzoic acid impurity.

Characteristic
1270 - 1280 C-O-C Stretch Strong "Benzoate" stretch
(asymmetric).
3030 - 3060 C-H Stretch (Ar) Weak Aromatic C-H bonds.
) Aliphatic propyl chain
2950 - 2970 C-H Stretch (Alk) Medium
C-H bonds.
710 C-CI Stretch Medium Alkyl halide signature.

Absence Check: A broad peak at 3200-3500 cm

indicates residual 3-chloropropanol (OH stretch).

Mass Spectrometry (MS)[5][13]

The Electron lonization (EI) mass spectrum of 3-chloropropyl benzoate is dominated by the
stability of the benzoyl cation.

Fragmentation Pathway

The molecule cleaves primarily at the ester bond. The charge is retained on the benzoyl
fragment due to resonance stabilization.
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Figure 2: Primary fragmentation pathway. The isotopic abundance of Chlorine (

Cl/

Cl) creates a distinct 3:1 ratio in the molecular ion cluster.

Key lons (El, 70 eV)
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Relative

m/z lon Identity Significance
Abundance
Benzoyl Cation.
Extremely stable.[1]
105 100% (Base Peak) )
Dominates the
spectrum.
Phenyl cation formed
77 ~50-60% by loss of CO from
m/z 105.
198 ~5-10% ( Molecular ion.
Cl)
( Isotope peak. Crucial
200 ~2-3% for confirming
Cl) Chlorine presence.
Fragmentation of the
51 ~20% phenyl ring (aromatic
breakdown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 3-Chloropropyl Benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585431#3-chloropropyl-benzoate-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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